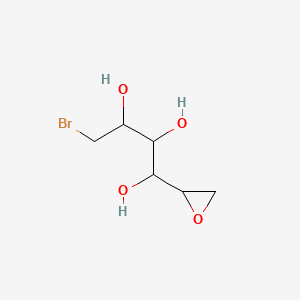

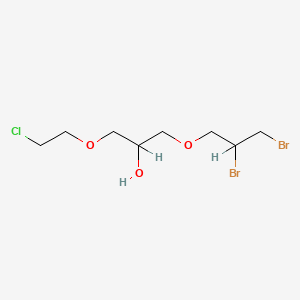

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

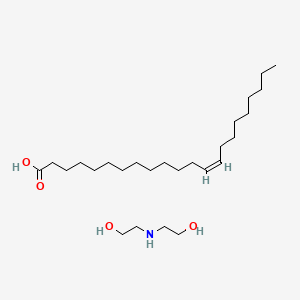

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールは、プロパノール骨格にクロロエトキシ基とジブロモプロポキシ基が結合した有機化合物です。

2. 製法

合成経路と反応条件

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールの合成は、通常、複数段階のプロセスで行われます。

-

ステップ1: 2-クロロエタノールの合成

試薬: エチレンオキシド、塩酸

条件: 反応は酸性条件下で行われ、2-クロロエタノールが生成されます。

-

ステップ2: 2,3-ジブロモプロパノールの合成

試薬: プロピレングリコール、臭素

条件: 触媒の存在下でのプロピレングリコールの臭素化により、2,3-ジブロモプロパノールが生成されます。

-

ステップ3: カップリング反応

試薬: 2-クロロエタノール、2,3-ジブロモプロパノール、塩基(例:水酸化ナトリウム)

条件: カップリング反応は塩基性条件下で行われ、1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールが生成されます。

工業的生産方法

工業的な環境では、1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールの生産には、反応条件を最適化し、収率を高めるために連続式反応器が使用されることがあります。触媒と自動化システムの使用により、品質の一貫性とスケーラビリティが確保されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol typically involves a multi-step process:

-

Step 1: Synthesis of 2-Chloroethanol

Reagents: Ethylene oxide, hydrochloric acid

Conditions: The reaction is carried out under acidic conditions to produce 2-chloroethanol.

-

Step 2: Synthesis of 2,3-Dibromopropanol

Reagents: Propylene glycol, bromine

Conditions: Bromination of propylene glycol in the presence of a catalyst to yield 2,3-dibromopropanol.

-

Step 3: Coupling Reaction

Reagents: 2-Chloroethanol, 2,3-dibromopropanol, base (e.g., sodium hydroxide)

Conditions: The coupling reaction is performed under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability.

化学反応の分析

反応の種類

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールは、次のようなさまざまな化学反応を起こします。

置換反応: クロロ基とブロモ基は、他の求核試薬と置換することができます。

酸化反応: ヒドロキシル基は、対応するカルボニル化合物に酸化されることができます。

還元反応: この化合物は、ハロゲン原子を除去するために還元することができます。

一般的な試薬と条件

置換: 水酸化ナトリウム、ヨウ化カリウム

酸化: 過マンガン酸カリウム、三酸化クロム

還元: 水素化リチウムアルミニウム、パラジウム触媒を用いた水素ガス

主要な生成物

置換: エーテルまたはアミンの生成

酸化: アルデヒドまたはケトンの生成

還元: 脱ハロゲン化アルコールの生成

4. 科学研究への応用

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールは、いくつかの科学研究に応用されています。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 生物系への潜在的な影響と生化学的アッセイにおけるツールとして研究されています。

医学: 潜在的な治療効果と創薬における前駆体として調査されています。

産業: 特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。この化合物は、次のように作用する可能性があります。

酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。

受容体との相互作用: 受容体活性を調節して細胞シグナル伝達経路に影響を与えます。

6. 類似化合物の比較

類似化合物

- 1-(2-クロロエトキシ)-3-(2-ブロモプロポキシ)プロパン-2-オール

- 1-(2-ブロモエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オール

- 1-(2-クロロエトキシ)-3-(2,3-ジクロロプロポキシ)プロパン-2-オール

独自性

1-(2-クロロエトキシ)-3-(2,3-ジブロモプロポキシ)プロパン-2-オールは、クロロ基とジブロモ基の両方が存在するため、独特の反応性と潜在的な用途を持ちます。その構造により、さまざまな化学修飾が可能になり、研究や産業用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

- 1-(2-Chloroethoxy)-3-(2-bromopropoxy)propan-2-ol

- 1-(2-Bromoethoxy)-3-(2,3-dibromopropoxy)propan-2-ol

- 1-(2-Chloroethoxy)-3-(2,3-dichloropropoxy)propan-2-ol

Uniqueness

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol is unique due to the presence of both chloro and dibromo groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

特性

CAS番号 |

93778-74-6 |

|---|---|

分子式 |

C8H15Br2ClO3 |

分子量 |

354.46 g/mol |

IUPAC名 |

1-(2-chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol |

InChI |

InChI=1S/C8H15Br2ClO3/c9-3-7(10)4-14-6-8(12)5-13-2-1-11/h7-8,12H,1-6H2 |

InChIキー |

QHOBDFATZLJVHB-UHFFFAOYSA-N |

正規SMILES |

C(CCl)OCC(COCC(CBr)Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

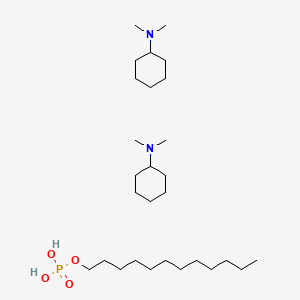

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)